

Fluoxastrobin-d4 certificate of analysis interpretation.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluoxastrobin-d4

Cat. No.: B15560991

[Get Quote](#)

An in-depth technical guide for researchers, scientists, and drug development professionals on the interpretation of a **Fluoxastrobin-d4** Certificate of Analysis.

Introduction

A Certificate of Analysis (CoA) is a critical document that provides a comprehensive summary of the quality control testing performed on a specific batch of a chemical substance. For **Fluoxastrobin-d4**, a deuterated analog of the fungicide Fluoxastrobin, the CoA is paramount.

[1] It certifies the identity, purity, and isotopic enrichment of the compound, ensuring its suitability as an internal standard for accurate quantification in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard such as **Fluoxastrobin-d4** is a well-established technique to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3][4] This guide provides a detailed framework for interpreting the data presented in a typical **Fluoxastrobin-d4** CoA.

Data Presentation: Quantitative Summary

The quantitative data from a representative **Fluoxastrobin-d4** Certificate of Analysis is summarized below. These tables provide a clear overview of the critical quality attributes of the analytical standard.

Table 1: Identity and Purity

Test	Specification	Result	Method
Chemical Purity	≥ 98.0%	99.5%	HPLC-UV
Isotopic Purity	≥ 99 atom % D	99.7 atom % D	LC-MS
Isotopic Enrichment	Report Value	99.35% (d4), 0.34% (d3), 0.30% (d1), 0.01% (d0)	Mass Spectrometry
Chemical Identity	Conforms to Structure	Conforms	¹ H-NMR, Mass Spectrometry

| Appearance | White to Off-White Solid | White Solid | Visual Inspection |

(Data synthesized from sources)

Table 2: Residual Impurities

Test	Specification	Result	Method
Residual Solvents	≤ 0.5%	0.02%	GC-HS
Water Content	≤ 0.5%	0.1%	Karl Fischer Titration

| Inorganic Residue | ≤ 0.1% | < 0.1% | Residue on Ignition |

(Data synthesized from source)

Table 3: Physicochemical Properties

Parameter	Description
Chemical Name	(1E)---INVALID-LINK--methanone O-Methyloxime
Synonyms	HEC 5725-d4; Disarm-d4; Fandango-d4
CAS Number	1287192-28-2
Molecular Formula	C ₂₁ H ₁₂ D ₄ ClFN ₄ O ₅
Molecular Weight	462.85 g/mol

| Recommended Storage | 2-8°C, Protect from light |

(Data synthesized from sources)

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols offer insight into the scientific rigor behind the reported results.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method separates **Fluoxastrobin-d4** from any non-deuterated or other chemical impurities based on their affinity for the stationary phase.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% formic acid.
- Detection: UV detection at a specified wavelength (e.g., 210 nm).
- Procedure: A precisely weighed sample of **Fluoxastrobin-d4** is dissolved in a suitable solvent. The solution is injected into the HPLC system. The area of the main peak

corresponding to **Fluoxastrobin-d4** is compared to the total area of all observed peaks to calculate the chemical purity as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity and Identity

LC-MS is used to confirm the molecular weight and determine the isotopic distribution of the deuterated standard.

- Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m).
- Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: The mass spectrometer monitors specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode. For **Fluoxastrobin-d4**, the precursor ion is m/z 463.1.
- Procedure: The sample is introduced into the mass spectrometer, which measures the mass-to-charge ratio of the molecule and its fragments. Isotopic purity is determined by analyzing the mass distribution and calculating the percentage of the d4 species relative to other isotopic variants (d0, d1, d2, d3). The fragmentation pattern is compared to a reference standard to confirm chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed information about the structure of the molecule, confirming the identity and the position of the deuterium labels.

- Instrumentation: NMR Spectrometer (e.g., 400 MHz).
- Solvent: Deuterated solvent (e.g., DMSO-d6).

- Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum provides signals corresponding to each proton in the molecule. The absence of signals at specific chemical shifts where protons would normally appear in the non-deuterated Fluoxastrobin confirms the location of the deuterium atoms. The overall spectrum is matched against a reference structure.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This technique is used to identify and quantify volatile organic solvents remaining from the synthesis process.

- Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
- Procedure: A weighed amount of **Fluoxastrobin-d4** is placed in a sealed headspace vial and heated to a specific temperature. This allows any volatile residual solvents to partition into the gas phase (headspace). A sample of the headspace is then automatically injected into the GC. The retention times and peak areas are compared to those of known solvent standards for identification and quantification.

Karl Fischer Titration for Water Content

This is a standard method for accurately determining the amount of water present in a solid sample.

- Instrumentation: Karl Fischer titrator.
- Procedure: A known mass of the **Fluoxastrobin-d4** solid is dissolved in a suitable anhydrous solvent and titrated with a Karl Fischer reagent. The reagent reacts stoichiometrically with water. The amount of titrant used is directly proportional to the amount of water in the sample, allowing for precise quantification.

Mandatory Visualizations

The following diagrams illustrate the analytical process and the application of **Fluoxastrobin-d4** as an internal standard.

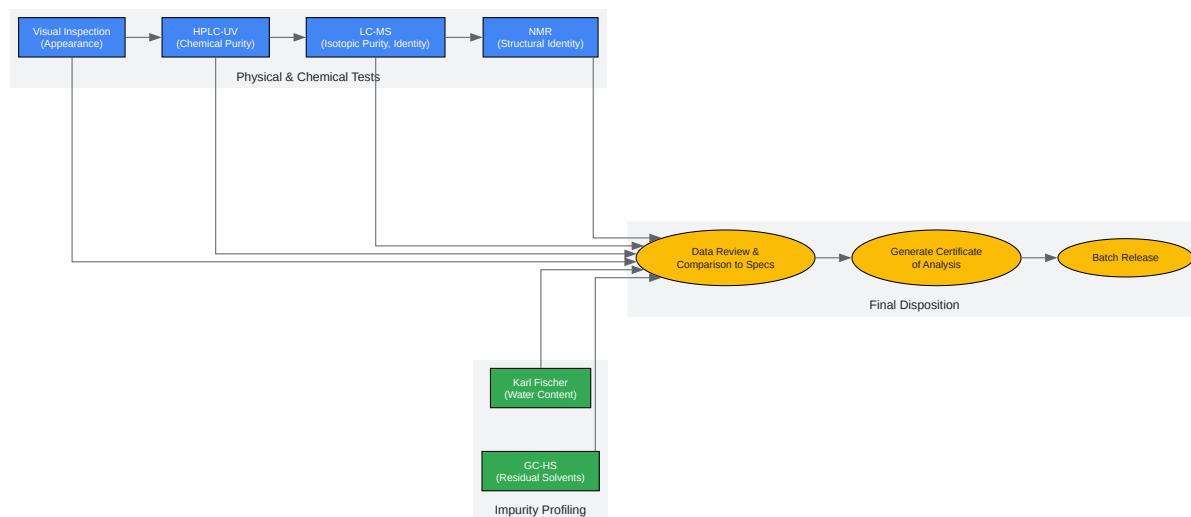


Figure 1: Quality Control Workflow for Certificate of Analysis Generation

[Click to download full resolution via product page](#)

Figure 1: Quality Control Workflow for Certificate of Analysis Generation

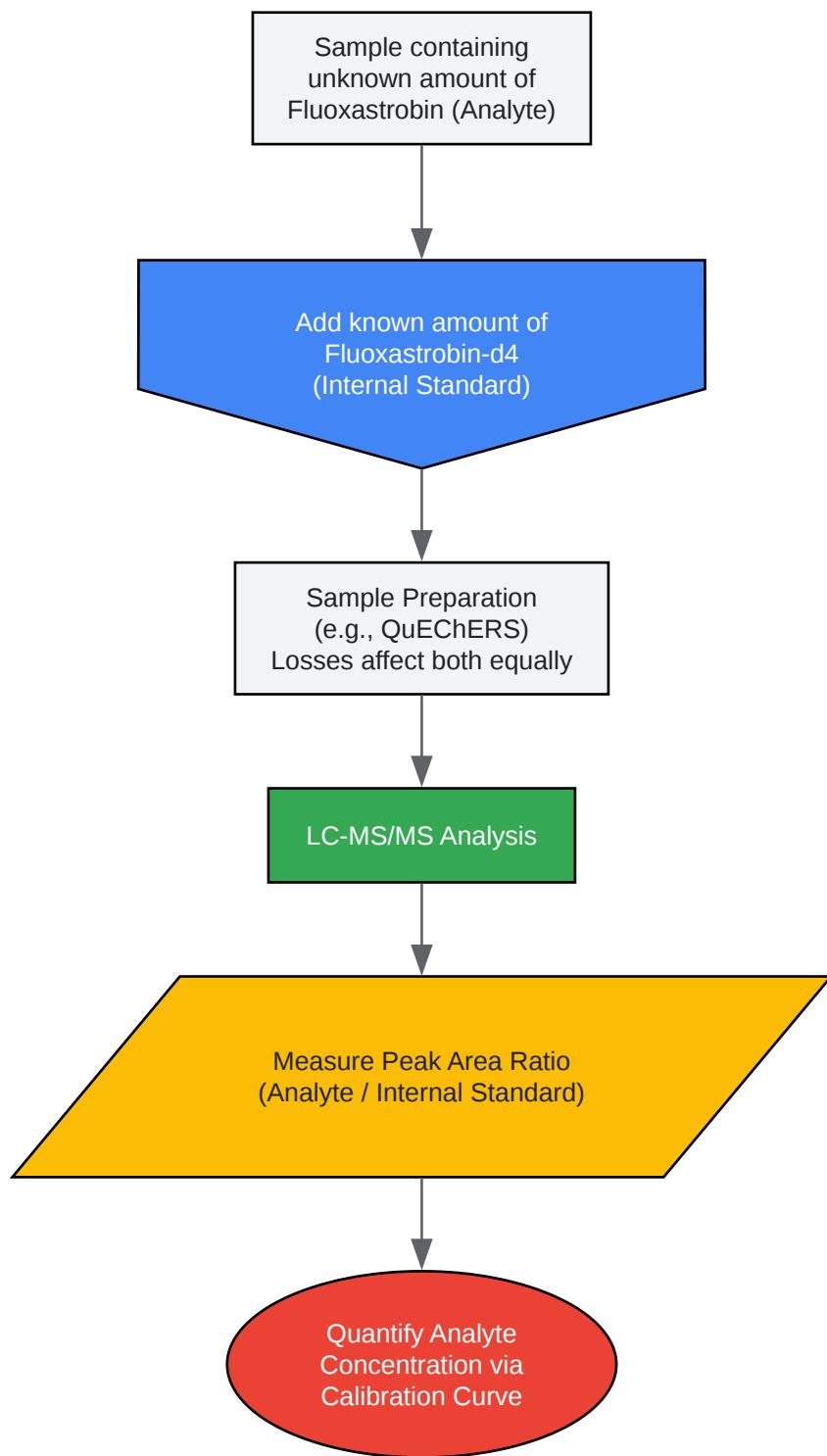


Figure 2: Principle of Isotope Dilution Mass Spectrometry

[Click to download full resolution via product page](#)

Figure 2: Principle of Isotope Dilution Mass Spectrometry

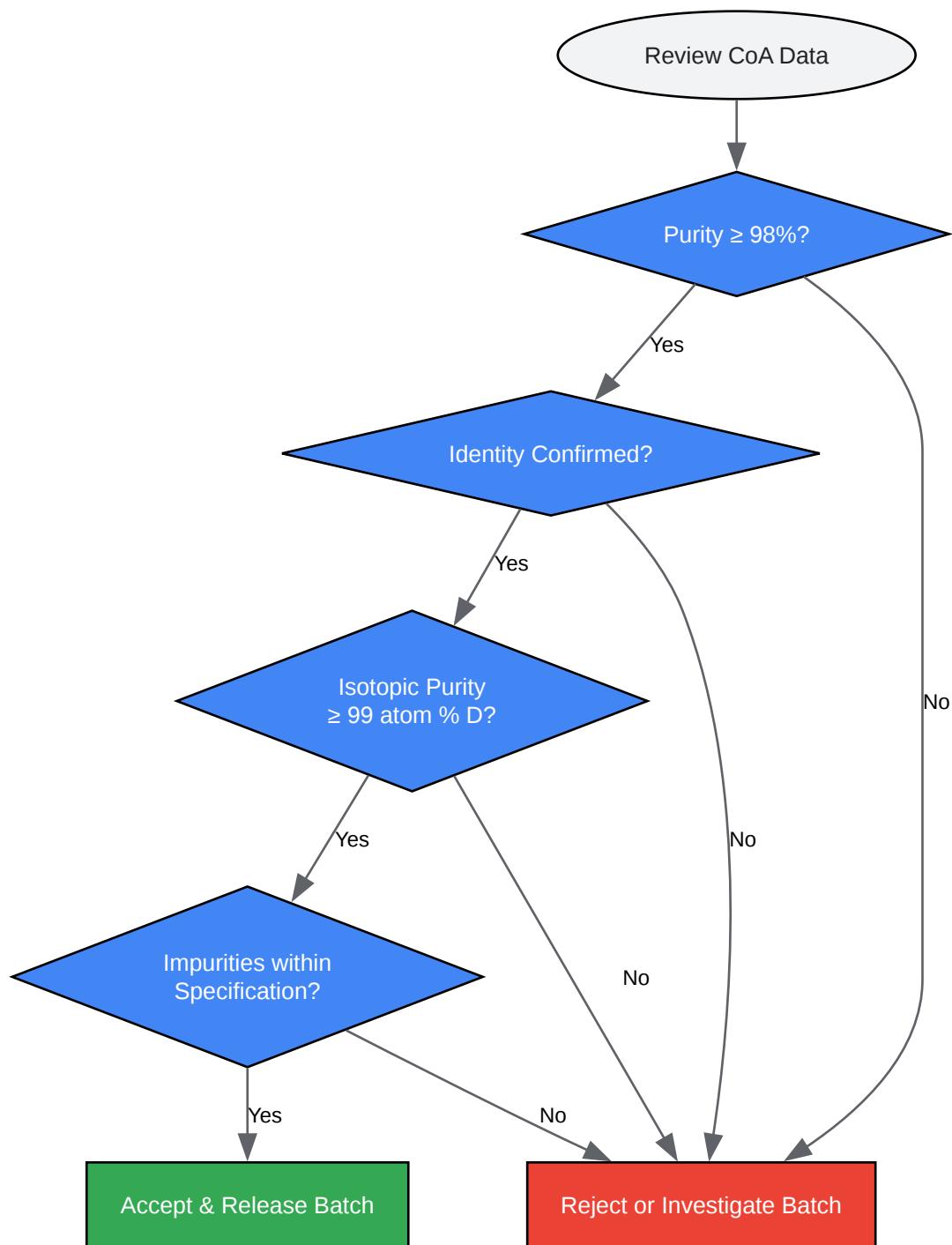


Figure 3: Logical Flow for Batch Acceptance Based on CoA

[Click to download full resolution via product page](#)

Figure 3: Logical Flow for Batch Acceptance Based on CoA

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 3. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 4. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- To cite this document: BenchChem. [Fluoxastrobin-d4 certificate of analysis interpretation.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15560991#fluoxastrobin-d4-certificate-of-analysis-interpretation\]](https://www.benchchem.com/product/b15560991#fluoxastrobin-d4-certificate-of-analysis-interpretation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com